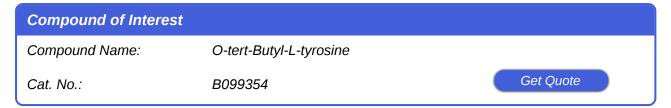


Synthesis of Fmoc-Tyr(tBu)-OH: A Detailed Protocol for Researchers

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Fmoc-Tyr(tBu)-OH, or N α -(9-Fluorenylmethoxycarbonyl)-**O-tert-butyl-L-tyrosine**, is a crucial protected amino acid derivative extensively used in solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a base-labile Fmoc protecting group on the α -amino group and an acid-labile tert-butyl (tBu) ether protecting the phenolic hydroxyl group of the tyrosine side chain, enables orthogonal protection strategies.[1][2] This dual protection is fundamental to the successful synthesis of complex peptides, as it prevents unwanted side reactions and ensures the high purity and yield of the final product.[1][2][3]

This application note provides a detailed protocol for the synthesis of Fmoc-Tyr(tBu)-OH, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties

A foundational understanding of the properties of Fmoc-Tyr(tBu)-OH is essential for its effective application.



Property	Value	
Formal Name	O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine	
CAS Number	71989-38-3	
Molecular Formula	C28H29NO5	
Molecular Weight	459.5 g/mol	
Appearance	White to off-white solid	
Side-Chain Protecting Group	tert-Butyl (tBu)	
Protecting Group Lability	Fmoc: Base-labile (e.g., 20% piperidine in DMF) [2][4]. tBu: Acid-labile (e.g., high concentration of TFA)[2][4][5].	

Synthesis Methodology

The most common and direct method for preparing Fmoc-Tyr(tBu)-OH is the reaction of **O-tert-butyl-L-tyrosine** (H-Tyr(tBu)-OH) with an N-Fmoc donating agent, such as 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu).[1] This straightforward, one-step process is favored for its efficiency and high yields.[1]

An alternative, multi-step approach starting from L-tyrosine is also possible but is generally more complex.[1][6] This protocol will focus on the direct Fmocylation method.

Experimental Protocol: Direct Fmocylation of O-tert-butyl-L-tyrosine

This protocol is adapted from established methods and provides a reliable procedure for the synthesis of Fmoc-Tyr(tBu)-OH.[1][5]

Materials:

- **O-tert-butyl-L-tyrosine** (H-Tyr(tBu)-OH)
- 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

Methodological & Application





- Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
- Dioxane or Acetone
- Water
- Ethyl acetate or Ether
- 1M Hydrochloric acid (HCl)
- Toluene

Procedure:

- Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 equivalent) in a suitable solvent mixture, such as aqueous dioxane or a mixture of acetone and water.[1]
- Base Addition: Add sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
 (approximately 2.0-3.0 equivalents) to the solution. Stir until the starting material is fully dissolved and the pH is adjusted to 8-9.[1]
- Fmocylation: Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.[1]
- Reaction: Allow the reaction to stir at room temperature for 4-8 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.[1] Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or ethyl acetate to remove unreacted Fmoc-OSu and other impurities.[1]
- Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute acid, such as 1M hydrochloric acid (HCl). This will cause the product to precipitate as a white solid.[1]
- Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[1]



• Drying: Dry the product under a vacuum to yield the crude Fmoc-Tyr(tBu)-OH.[1]

Purification: Recrystallization

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene, to achieve the high purity required for peptide synthesis.[1][5]

Protocol for Recrystallization from Toluene:[5][7][8]

- Dissolution: Suspend the crude Fmoc-Tyr(tBu)-OH (e.g., 100g) in toluene (e.g., 600ml) in a flask.[5][7][8]
- Heating: Raise the temperature of the mixture to 50°C and stir for 1 hour to ensure complete dissolution.[5][7][8]
- Cooling and Crystallization: Slowly cool the solution to 30±5°C and continue stirring for approximately 2 hours to allow for crystallization.[5][7][8]
- Isolation: Filter the crystalline product and wash the filter cake with cold toluene.[5]
- Drying: Dry the purified product under vacuum at 50°C.[5][7]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and purification of Fmoc-Tyr(tBu)-OH.



Parameter	Value	Reference
Reactant Equivalents		
H-Tyr(tBu)-OH	1.0	[1]
Fmoc-OSu	1.0 - 1.1	[1]
Base (e.g., NaHCO₃)	2.0 - 3.0	[1]
Reaction Conditions		
Temperature	Room Temperature	[1][6]
Reaction Time	4 - 8 hours	[1][6]
Purification		
Recrystallization Solvent	Toluene	[5][7][8]
Heating Temperature	50°C	[5][7][8]
Crystallization Temperature	30±5°C	[5][7][8]
Yield		
Crude Yield	~95%	[6]
Purified Yield	~98% (from crude)	[7][8]

Experimental Workflow and Signaling Pathways

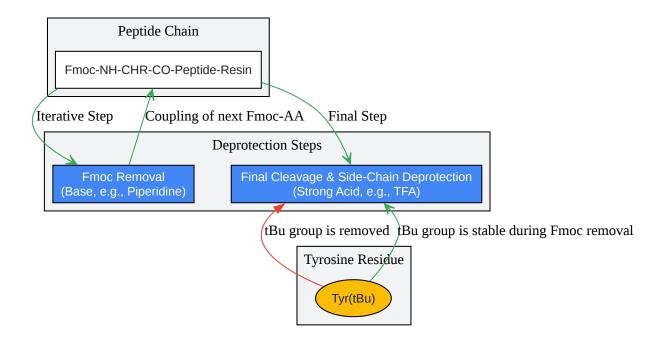
To visually represent the synthesis process, the following diagrams illustrate the key steps and the logic of the protection strategy.





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Caption: Workflow for the synthesis of Fmoc-Tyr(tBu)-OH.



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Caption: Orthogonal protection strategy in Fmoc-SPPS.



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